alpha-Hederagenin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Hederagenin can be synthesized through various chemical routes. One common method involves the hydrolysis of saponins extracted from plants like Hedera helix. The hydrolysis process typically uses acidic or enzymatic conditions to break down the saponins into their aglycone forms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Hederagenin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a template for synthesizing novel derivatives with enhanced pharmacological activities.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of alpha-Hederagenin involves multiple molecular targets and pathways:
Antitumor Activity: Induces apoptosis, inhibits proliferation, and modulates autophagy in cancer cells.
Anti-inflammatory Activity: Suppresses the production and release of pro-inflammatory cytokines and mediators by regulating pathways such as NF-κB, MAPK, JAK2/STAT3, and Keap1-Nrf2/HO-1.
Neuroprotective Activity: Exhibits anti-apoptotic, anti-inflammatory, and antioxidative stress effects.
Comparison with Similar Compounds
Alpha-Hederagenin is unique among pentacyclic triterpenoids due to its diverse pharmacological activities and structural properties. Similar compounds include:
Hederacoside C: Another triterpenoid saponin found in Hedera helix with similar anti-inflammatory and antitumor activities.
Oleanolic Acid: A triterpenoid with comparable anti-inflammatory and hepatoprotective properties.
Ursolic Acid: A triterpenoid known for its anti-inflammatory, antitumor, and antimicrobial activities.
This compound stands out due to its broader range of pharmacological effects and potential therapeutic applications .
Properties
IUPAC Name |
10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYMURMZNDHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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